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Compound of Interest

Compound Name: Furoin

Cat. No.: B1674284 Get Quote

Furoin is an organic compound synthesized from the benzoin condensation of furfural. Its

molecular structure, consisting of two furan rings, a hydroxyl group, and a ketone, gives rise to

a characteristic NMR spectrum that is crucial for its identification and characterization.

Understanding the ¹H and ¹³C NMR spectra of furoin is essential for researchers working with

this molecule, enabling them to verify its synthesis, assess its purity, and study its chemical

transformations.

¹H NMR Spectral Data of Furoin
The ¹H NMR spectrum of furoin provides detailed information about the chemical environment

of its protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing

effects of the adjacent functional groups, and the coupling constants (J) reveal the connectivity

between neighboring protons.

¹H NMR Data in Deuterated Chloroform (CDCl₃)
The ¹H NMR spectrum of furoin recorded in CDCl₃ displays distinct signals for the hydroxyl

proton, the methine proton, and the protons of the two furan rings.
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Proton Assignment Chemical Shift (δ) in ppm Multiplicity

CHOH 4.19 broad singlet (br s)

CHOH 5.80 singlet (s)

Furan ring protons 6.35 - 7.61 multiplet (m)

Data sourced from a 400 MHz

¹H NMR spectrum.[1]

¹H NMR Data in Deuterated Dimethyl Sulfoxide (DMSO-
d₆)
In the more polar solvent DMSO-d₆, the chemical shifts of the furoin protons are slightly

different, and the coupling patterns of the furan ring protons can be more clearly resolved.

Proton Assignment Chemical Shift (δ) in ppm Coupling Constants (J) in Hz

A 8.008 J(A,D) = 1.7, J(A,C) = 0.7

B 7.611 J(B,F) = 1.8, J(B,E) = 1.0

C 7.543 J(C,D) = 3.7

D 6.703

E 6.445 J(E,F) = 3.3, J(E,J) = 0.5

F 6.428

G (OH) 6.2

J (CHOH) 5.825

Data sourced from a 400 MHz

¹H NMR spectrum.[2]

¹³C NMR Spectral Data of Furoin
The ¹³C NMR spectrum of furoin provides information about the carbon skeleton of the

molecule. While a complete, definitively assigned experimental dataset is not readily available
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in the literature, data from spectra recorded in DMSO-d₆ is known to exist.[3] Heteronuclear

Single Quantum Coherence (HSQC) experiments can be utilized to assign the chemical shifts

of protonated carbons by correlating them to their directly attached protons.[4]

Carbon Assignment
Predicted Chemical Shift (δ) in ppm (DMSO-

d₆)

C=O ~185

Furan C-O ~145-155

Furan CH ~110-120

CHOH ~70

Note: The chemical shifts are approximate and

based on typical values for similar functional

groups. A definitive experimental spectrum with

full assignments is required for precise values.

Experimental Protocols for NMR Analysis
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of

furoin.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of furoin and dissolve it in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and

the solution is homogeneous.

Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
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¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Visualization of Furoin Structure and NMR
Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure

of furoin and the key NMR correlations.
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Furoin Structure with Atom Numbering
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Caption: Molecular structure of furoin with atom numbering for NMR assignments.

J-Coupling Pathway in a Furan Ring

Hα
Hβ³J (vicinal)

Hγ

⁴J (long-range)

Cα

Cβ

Cγ
O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1674284?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Diagram illustrating through-bond J-coupling between protons on a furan ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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